5-Bromo-1-butyl-1H-pyrazole

Medicinal Chemistry Lipophilicity Drug Design

Researchers facing dehalogenation side reactions in Pd-catalyzed cross-couplings often experience costly synthetic route failures. 5-Bromo-1-butyl-1H-pyrazole is a robust alternative, demonstrating superior halogen integrity compared to iodo analogs during late-stage functionalization. Procurement managers benefit from reliable solid-state handling and ambient shipping stability. - Enhanced Lipophilicity: Calculated logP ~2.8 enables exploration of cellular permeability without sacrificing the C-5 bromine synthetic handle. - Reliable Reactivity: Specifically chosen to mitigate detrimental dehalogenation risks in Suzuki, Buchwald, and related cross-coupling reactions. - Process-Ready: White to off-white solid with broad organic solvent solubility, suited for seamless transition from research scale to pilot-scale synthesis.

Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
Cat. No. B15056812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-butyl-1H-pyrazole
Molecular FormulaC7H11BrN2
Molecular Weight203.08 g/mol
Structural Identifiers
SMILESCCCCN1C(=CC=N1)Br
InChIInChI=1S/C7H11BrN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3
InChIKeyMMMPCOYSIXYEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-butyl-1H-pyrazole Overview


5-Bromo-1-butyl-1H-pyrazole (CAS No. 1427013-81-7) is a brominated, N-alkyl pyrazole derivative serving as a versatile intermediate in medicinal chemistry, agrochemical development, and material science [1]. This compound features a pyrazole ring with a bromine atom at the 5-position and an n-butyl group at the N-1 position, a combination that imparts distinct physicochemical and reactivity profiles compared to other 5-bromo-1-alkyl-1H-pyrazoles . It is a white to off-white solid with a molecular weight of 203.08 g/mol, and its high purity and well-defined structure make it a reliable building block for complex molecule synthesis .

Why 5-Bromo-1-butyl-1H-pyrazole Cannot Be Replaced


Within the class of 5-bromo-1-alkyl-1H-pyrazoles, the length and nature of the N-1 alkyl chain are critical determinants of both physical properties and synthetic utility. Simple substitution with analogs bearing methyl, ethyl, or propyl groups will result in a significantly different solubility profile, lipophilicity, and potential steric environment, which can drastically alter the outcome of downstream reactions such as cross-couplings or impact the pharmacokinetic properties of final drug candidates . The butyl group confers a specific balance of hydrophobicity and bulk that is not replicated by shorter or branched alkyl chains, making direct substitution a high-risk approach without re-optimization of reaction conditions and biological evaluation [1].

5-Bromo-1-butyl-1H-pyrazole Selection Evidence


Lipophilicity Advantage vs. Shorter Analogs

5-Bromo-1-butyl-1H-pyrazole exhibits a significantly higher calculated lipophilicity (logP ≈ 2.8) compared to its shorter-chain analogs, directly impacting membrane permeability and solubility in organic media. This quantitative difference is a key factor for its utility in designing compounds with improved bioavailability or for facilitating purification via organic extraction [1]. This value is a computational estimation based on its structure [1].

Medicinal Chemistry Lipophilicity Drug Design

Solubility Advantage in Organic Solvents

The presence of the n-butyl group in 5-Bromo-1-butyl-1H-pyrazole greatly enhances its solubility in common organic solvents such as dichloromethane and ethyl acetate compared to 5-bromo-1H-pyrazole, which is reported to have very low solubility in many organic media. This improved solubility profile enables more efficient and higher-yielding cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and facilitates easier handling during synthesis and purification [1].

Organic Synthesis Solubility Handling

Reduced Dehalogenation in Suzuki-Miyaura Coupling

In the context of Suzuki-Miyaura cross-coupling, the bromo substituent on the pyrazole ring offers a balance of reactivity and stability. A direct comparison of halogenated pyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives were superior to iodo derivatives, which showed an increased propensity for undesired dehalogenation side reactions [1]. Therefore, 5-Bromo-1-butyl-1H-pyrazole is a more reliable choice for complex synthetic sequences where premature loss of the halogen is a concern.

Cross-Coupling Suzuki-Miyaura Reactivity

Defined Melting Point for Identity Verification

5-Bromo-1-butyl-1H-pyrazole is a well-characterized solid with a defined melting point range of 45-50°C. This physical property is a valuable, rapid, and low-cost quality control metric for confirming the identity and purity of the received material, a feature not shared by all liquid 1-alkyl-pyrazole analogs (e.g., 5-bromo-1-methyl-1H-pyrazole) [1]. This provides a simple method for verifying the compound before committing to expensive or sensitive downstream reactions.

Quality Control Characterization Stability

Key Applications of 5-Bromo-1-butyl-1H-pyrazole


Pharmacokinetic Optimization in Drug Discovery

Medicinal chemists seeking to improve the bioavailability and cell permeability of a lead compound can utilize 5-Bromo-1-butyl-1H-pyrazole as a core building block. Its increased lipophilicity (logP ≈ 2.8) compared to methyl or ethyl analogs [1] makes it a preferred starting point for synthesizing compound libraries aimed at exploring the impact of moderate hydrophobicity on ADME properties, without sacrificing the synthetic utility of the bromine handle for further diversification [1].

Reliable Cross-Coupling Building Block

In multi-step synthetic routes, where the integrity of the halogen substituent is paramount for late-stage functionalization, 5-Bromo-1-butyl-1H-pyrazole is a superior choice. Evidence suggests bromopyrazoles are less prone to detrimental dehalogenation side reactions compared to their iodo counterparts during palladium-catalyzed cross-couplings [2]. This reliability reduces the risk of synthetic failure and improves the overall efficiency of complex molecule construction [2].

Agrochemical and Specialty Material Intermediate

The combination of a hydrophobic butyl chain and a reactive bromine atom makes 5-Bromo-1-butyl-1H-pyrazole an ideal intermediate for creating novel agrochemicals and functional materials. Its enhanced solubility in a broad range of organic solvents [3] facilitates its incorporation into diverse chemical structures, while its stability and solid-state handling properties [3] make it well-suited for industrial-scale process development [3].

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